N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride
Description
N-[[2-(Difluoromethyl)pyrazol-3-yl]methyl]-1-(2-fluoroethyl)pyrazol-4-amine hydrochloride is a fluorinated pyrazole derivative characterized by two pyrazole rings. The first pyrazole ring features a difluoromethyl group at the 2-position, linked via a methyl bridge to a second pyrazole ring substituted with a 2-fluoroethylamine group at the 4-position. The hydrochloride salt form likely enhances solubility and stability for pharmaceutical or agrochemical applications.
Properties
Molecular Formula |
C10H13ClF3N5 |
|---|---|
Molecular Weight |
295.69 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C10H12F3N5.ClH/c11-2-4-17-7-8(5-16-17)14-6-9-1-3-15-18(9)10(12)13;/h1,3,5,7,10,14H,2,4,6H2;1H |
InChI Key |
DBZWNXBWZFSZRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1)C(F)F)CNC2=CN(N=C2)CCF.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride typically involves the formation of the pyrazole ring followed by the introduction of the difluoromethyl and fluoroethyl groups. Common synthetic routes include:
Cyclization Reactions: Starting from hydrazines and 1,3-diketones to form the pyrazole ring.
Difluoromethylation: Introduction of the difluoromethyl group using reagents such as chlorodifluoromethane or difluoromethyl sulfone.
Fluoroethylation: Introduction of the fluoroethyl group using fluoroethyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions followed by difluoromethylation and fluoroethylation using continuous flow reactors to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: Can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions where the fluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for the development of new pharmaceuticals targeting various diseases.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and fluoroethyl groups enhance its binding affinity and selectivity towards these targets, leading to modulation of biological pathways .
Comparison with Similar Compounds
D.1.10 (2-[(3-Ethynyl-8-methyl-6-quinolyl)oxy]-N-(2-fluoroethyl)butanamide)
- Substituents: A fluoroethylamine group linked to a butanamide chain and a quinoline core.
- Activity : Classified as a tubulin inhibitor, targeting cell division in pathogens .
- Key Difference: While both compounds share a 2-fluoroethyl group, D.1.10 lacks the pyrazole core, instead utilizing a quinoline scaffold.
G.5.4 (4-[1-[2-[3-(Difluoromethyl)-5-methyl-pyrazol-1-yl]acetyl]-4-piperidyl]-N-tetralin-1-yl-pyridine-2-carboxamide)
- Substituents : A difluoromethylpyrazole linked via acetyl-piperidine to a pyridine-tetralin system.
- Activity : Inhibits oxysterol-binding proteins, critical for fungal lipid metabolism .
- Key Difference : The target compound’s dual pyrazole system contrasts with G.5.4’s hybrid pyrazole-pyridine architecture.
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
- Substituents : Cyclopropylamine and pyridinyl groups on a pyrazole ring.
- Synthesis : Prepared via copper-catalyzed coupling, yielding a melting point of 104–107°C and HRMS m/z 215 [M+H]+ .
- Key Difference: Replaces the fluoroethyl and difluoromethyl groups with non-fluorinated substituents, likely reducing metabolic stability.
N-(2,2-Difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine
- Substituents : Difluoroethylamine connected to a methylpyrazole.
- Key Difference: This mono-pyrazole derivative lacks the methyl-bridged second pyrazole ring present in the target compound .
Comparative Data Table
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